4-N-Maleimidobenzoicacid-NHS

Description

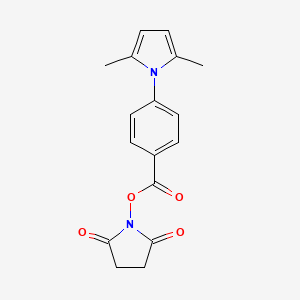

Structure

3D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-(2,5-dioxopyrrol-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O6/c18-11-5-6-12(19)16(11)10-3-1-9(2-4-10)15(22)23-17-13(20)7-8-14(17)21/h1-6H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSYZMVGSEGJHGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)N3C(=O)C=CC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 4-N-Maleimidobenzoic Acid-NHS: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core chemical properties and applications of 4-N-Maleimidobenzoic acid N-hydroxysuccinimide ester (4-N-Maleimidobenzoic acid-NHS). This heterobifunctional crosslinking agent is a cornerstone in bioconjugation, enabling the covalent linkage of molecules for applications ranging from antibody-drug conjugates (ADCs) to diagnostic assays.

Core Chemical Properties

4-N-Maleimidobenzoic acid-NHS is a molecule designed with two distinct reactive groups, allowing for a two-step conjugation process. The N-hydroxysuccinimide (NHS) ester readily reacts with primary amines, while the maleimide (B117702) group specifically targets sulfhydryl (thiol) groups. This dual reactivity provides a high degree of control in the creation of complex biomolecular conjugates.

General and Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₀N₂O₆ | [1][2] |

| Molecular Weight | 314.25 g/mol | [1] |

| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate | [1] |

| CAS Number | 64191-06-6 | [2] |

| Appearance | Off-white powder | [3] |

| Melting Point | 175-177 °C | |

| Solubility | Soluble in DMF, DMSO; insoluble in aqueous buffers. | [4] |

| Storage Conditions | -20°C under an inert atmosphere to prevent hydrolysis. | [4] |

Reactivity Profile

The strategic placement of the NHS ester and the maleimide group on a rigid benzoic acid backbone allows for specific and efficient conjugation reactions.

| Reactive Group | Target Functional Group | Optimal pH Range | Resulting Bond |

| N-Hydroxysuccinimide (NHS) Ester | Primary Amines (e.g., lysine (B10760008) residues) | 7.5 - 8.5 | Stable Amide Bond |

| Maleimide | Sulfhydryls/Thiols (e.g., cysteine residues) | 6.5 - 7.5 | Stable Thioether Linkage |

The electron-withdrawing nature of the benzoic acid ring enhances the stability of the resulting maleimide-thioether adduct, significantly reducing the likelihood of retro-Michael reactions compared to aliphatic maleimides.[4] This increased stability is a critical attribute for in vivo applications where long-term stability of the conjugate is paramount.[4]

Experimental Protocols

The following are generalized protocols for the use of 4-N-Maleimidobenzoic acid-NHS in a typical two-step bioconjugation reaction. Optimization is often necessary for specific applications.

Protocol 1: Activation of an Amine-Containing Molecule (e.g., Protein A)

This protocol describes the first step of conjugation, where the NHS ester of 4-N-Maleimidobenzoic acid-NHS reacts with a primary amine on the target molecule.

Materials:

-

Amine-containing molecule (e.g., antibody, protein)

-

4-N-Maleimidobenzoic acid-NHS

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Conjugation Buffer: Phosphate buffer (e.g., PBS), pH 7.5-8.5. Avoid buffers containing primary amines such as Tris.

-

Desalting column

Procedure:

-

Prepare the Amine-Containing Molecule: Dissolve the amine-containing molecule in the conjugation buffer to a concentration of 1-10 mg/mL.

-

Prepare the Crosslinker: Immediately before use, dissolve 4-N-Maleimidobenzoic acid-NHS in a small amount of DMF or DMSO to create a concentrated stock solution.

-

Reaction: Add a 5- to 20-fold molar excess of the dissolved crosslinker to the solution of the amine-containing molecule.

-

Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or for 2-4 hours at 4°C.

-

Removal of Excess Crosslinker: Remove the non-reacted 4-N-Maleimidobenzoic acid-NHS using a desalting column equilibrated with a buffer suitable for the next step (e.g., PBS at pH 6.5-7.5).

Protocol 2: Conjugation to a Thiol-Containing Molecule (e.g., Drug-Linker)

This protocol outlines the second step, where the maleimide-activated molecule from Protocol 1 is conjugated to a molecule containing a free sulfhydryl group.

Materials:

-

Maleimide-activated molecule (from Protocol 1)

-

Thiol-containing molecule

-

Conjugation Buffer: Phosphate buffer, pH 6.5-7.5.

Procedure:

-

Reaction: Add the thiol-containing molecule to the solution of the maleimide-activated molecule. The molar ratio should be optimized for the specific application.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature.

-

Purification: The final conjugate can be purified from excess reagents by methods such as size exclusion chromatography or dialysis.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the bioconjugation process using 4-N-Maleimidobenzoic acid-NHS.

Caption: Two-step conjugation workflow using 4-N-Maleimidobenzoic acid-NHS.

References

An In-Depth Technical Guide to 4-N-Maleimidobenzoic Acid N-Succinimidyl Ester: Structure, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional crosslinker, 4-N-Maleimidobenzoic acid N-succinimidyl ester (MBS). We will delve into its chemical structure, explore its reactivity with key biological functional groups, present quantitative data, and provide a detailed experimental protocol for its use in bioconjugation, a critical process in drug development and various research applications.

Chemical Structure and Properties

4-N-Maleimidobenzoic acid N-succinimidyl ester is a versatile crosslinking reagent that possesses two distinct reactive moieties: a maleimide (B117702) group and an N-hydroxysuccinimide (NHS) ester. These functional groups are connected by a stable benzoic acid backbone.

Chemical Structure:

-

IUPAC Name: (2,5-dioxopyrrolidin-1-yl) 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate

-

Molecular Formula: C₁₅H₁₀N₂O₆

-

Molecular Weight: 314.25 g/mol

The maleimide group is highly specific for sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins. The NHS ester, on the other hand, readily reacts with primary amino groups, such as the N-terminus of a polypeptide chain or the side chain of lysine (B10760008) residues. This dual reactivity allows for the controlled and sequential conjugation of two different molecules.

Reactivity and Reaction Mechanisms

The utility of 4-N-Maleimidobenzoic acid-NHS ester lies in its ability to selectively react with different functional groups under specific pH conditions. This allows for a two-step conjugation process, providing greater control over the final conjugate.

Reaction with Primary Amines (NHS Ester Reactivity)

The N-hydroxysuccinimide ester reacts with primary amines to form a stable amide bond. This reaction is most efficient at a slightly alkaline pH, typically between 7.2 and 8.5.[1] At this pH, the primary amine is deprotonated and acts as a potent nucleophile, attacking the carbonyl carbon of the NHS ester. The N-hydroxysuccinimide is released as a byproduct.

It is important to avoid buffers containing primary amines, such as Tris, as they will compete with the target molecule for reaction with the NHS ester.

Reaction with Sulfhydryl Groups (Maleimide Reactivity)

The maleimide group reacts with sulfhydryl groups via a Michael addition reaction to form a stable thioether linkage. This reaction is most effective in the pH range of 6.5 to 7.5.[2] Within this pH range, the sulfhydryl group is sufficiently nucleophilic to attack the double bond of the maleimide ring.

At pH values above 7.5, the maleimide group can also react with primary amines, and its hydrolysis to an unreactive maleamic acid is accelerated.[2] Therefore, for selective thiol conjugation, maintaining the pH below 7.5 is crucial.

Stability and Hydrolysis

A critical consideration when working with 4-N-Maleimidobenzoic acid-NHS ester is the hydrolysis of the NHS ester in aqueous solutions. The rate of hydrolysis is highly dependent on the pH. The half-life of NHS esters is approximately 4-5 hours at pH 7.0 and 0°C, but this decreases to just 10 minutes at pH 8.6 and 4°C.[1] Therefore, it is essential to use freshly prepared solutions of the crosslinker and to perform the conjugation reaction promptly after dissolution. The maleimide group is generally more stable in aqueous solutions than the NHS ester.[2]

Quantitative Data

The following table summarizes key quantitative parameters related to the reactivity and stability of 4-N-Maleimidobenzoic acid-NHS ester and its reactive moieties.

| Parameter | Value | Conditions | Reference |

| NHS Ester Reactivity | |||

| Optimal pH for amine reaction | 7.2 - 8.5 | Aqueous buffer | [1] |

| Half-life of NHS ester at pH 7.0, 0°C | 4 - 5 hours | Aqueous solution | [1] |

| Half-life of NHS ester at pH 8.6, 4°C | 10 minutes | Aqueous solution | [1] |

| Maleimide Reactivity | |||

| Optimal pH for thiol reaction | 6.5 - 7.5 | Aqueous buffer | [2] |

Experimental Protocol: Two-Step Antibody Conjugation

This protocol describes a general procedure for the two-step conjugation of a molecule containing a primary amine (e.g., an antibody) to a molecule containing a sulfhydryl group (e.g., a drug or a fluorescent probe) using 4-N-Maleimidobenzoic acid-NHS ester.

Materials and Reagents

-

Antibody (or other amine-containing protein)

-

Thiol-containing molecule (e.g., reduced peptide, drug molecule)

-

4-N-Maleimidobenzoic acid-NHS ester

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Phosphate Buffered Saline (PBS), pH 7.2-7.5

-

Sodium Bicarbonate Buffer (0.1 M, pH 8.3-8.5) or Borate Buffer (50 mM, pH 8.5)

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns)

-

Reaction tubes

-

Spectrophotometer

Step 1: Reaction of 4-N-Maleimidobenzoic acid-NHS Ester with the Antibody

This step involves the formation of an amide bond between the NHS ester of the crosslinker and the primary amines of the antibody.

-

Antibody Preparation: Dissolve the antibody in the Sodium Bicarbonate or Borate Buffer to a final concentration of 1-5 mg/mL.

-

Crosslinker Preparation: Immediately before use, dissolve the 4-N-Maleimidobenzoic acid-NHS ester in a small amount of anhydrous DMF or DMSO to prepare a stock solution (e.g., 10 mM).

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved crosslinker to the antibody solution. The reaction mixture should be incubated for 30 minutes to 2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.

-

Removal of Excess Crosslinker: Remove the unreacted crosslinker using a desalting column equilibrated with PBS (pH 7.2-7.5). This step is crucial to prevent the NHS ester from reacting with the thiol-containing molecule in the next step.

Step 2: Reaction of the Maleimide-Activated Antibody with the Thiol-Containing Molecule

This step forms a stable thioether bond between the maleimide group on the activated antibody and the sulfhydryl group of the second molecule.

-

Thiol-Containing Molecule Preparation: Dissolve the thiol-containing molecule in PBS (pH 7.2-7.5). If the molecule has disulfide bonds, it may need to be reduced first using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and subsequently purified.

-

Conjugation Reaction: Add a 1.5- to 5-fold molar excess of the thiol-containing molecule to the maleimide-activated antibody solution. Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Purification of the Conjugate: Purify the final conjugate to remove any unreacted thiol-containing molecule and other byproducts. This can be achieved using size-exclusion chromatography (SEC), dialysis, or another suitable purification method.

-

Characterization: Characterize the final conjugate to determine the degree of labeling (e.g., using UV-Vis spectroscopy) and to confirm its purity and integrity (e.g., using SDS-PAGE and mass spectrometry).

Visualizing the Workflow

Two-Step Conjugation Workflow

Caption: Workflow for the two-step conjugation using 4-N-Maleimidobenzoic acid-NHS ester.

Reaction Signaling Pathway

Caption: Reaction mechanisms of 4-N-Maleimidobenzoic acid-NHS ester with amine and thiol groups.

Conclusion

4-N-Maleimidobenzoic acid N-succinimidyl ester is a powerful and versatile heterobifunctional crosslinker that enables the controlled conjugation of amine- and thiol-containing molecules. Its well-defined reactivity, dependent on pH, allows for specific and sequential reactions, making it an invaluable tool in the development of antibody-drug conjugates, diagnostic reagents, and other advanced biomolecular constructs. Careful consideration of reaction conditions, particularly pH and the stability of the NHS ester, is paramount to achieving successful and reproducible results. This guide provides the foundational knowledge and a practical starting point for researchers and scientists to effectively utilize this important reagent in their work.

References

A Technical Guide to the Synthesis and Purification of 4-N-Maleimidobenzoic Acid N-hydroxysuccinimide Ester

This document provides a comprehensive technical guide for the synthesis and purification of 4-N-Maleimidobenzoic acid N-hydroxysuccinimide ester (4-NBS), a heterobifunctional crosslinker. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation in structured tables, and visualizations of the chemical processes.

Overview

4-N-Maleimidobenzoic acid N-hydroxysuccinimide ester is a valuable reagent in bioconjugation and drug delivery. Its maleimide (B117702) group reacts specifically with sulfhydryl groups (e.g., in cysteine residues of proteins), while the N-hydroxysuccinimide (NHS) ester readily couples with primary amines (e.g., in lysine (B10760008) residues). This dual reactivity allows for the controlled linkage of different molecules, such as proteins, peptides, and drug compounds.

The synthesis of 4-NBS is a two-step process. The first step involves the formation of the intermediate, 4-Maleimidobenzoic acid (4-MBA), through the reaction of 4-aminobenzoic acid with maleic anhydride (B1165640). The second step is the esterification of 4-MBA with N-hydroxysuccinimide (NHS) to yield the final product. Purification is typically achieved through recrystallization.

Synthesis of 4-Maleimidobenzoic Acid (4-MBA)

This initial step involves the formation of a maleamic acid intermediate from 4-aminobenzoic acid and maleic anhydride, followed by cyclization to form the maleimide ring.

Experimental Protocol

-

Reaction Setup: In a round-bottom flask, dissolve 4-aminobenzoic acid in a suitable solvent such as acetone (B3395972) or glacial acetic acid.[1][2]

-

Addition of Maleic Anhydride: Slowly add a solution of maleic anhydride in the same solvent to the 4-aminobenzoic acid solution while stirring at room temperature.[1][2]

-

Formation of Maleamic Acid: Continue stirring the mixture for a designated period to allow for the formation of the 4-(maleamido)benzoic acid intermediate. This may precipitate out of the solution.

-

Cyclization: Add a dehydrating agent, such as acetic anhydride, to the reaction mixture.[1][2] Heat the mixture to reflux to induce cyclization and the formation of 4-MBA.

-

Isolation of 4-MBA: Cool the reaction mixture and collect the precipitated 4-MBA by filtration. Wash the solid with cold water to remove impurities.

-

Purification: The crude 4-MBA can be purified by recrystallization from an appropriate solvent, such as water or an ethanol/water mixture.

Quantitative Data for 4-MBA Synthesis

| Parameter | Value | Reference |

| Reactants | ||

| 4-Aminobenzoic Acid | 1.0 eq | [1][2] |

| Maleic Anhydride | 1.0 - 1.1 eq | [1][2] |

| Solvent | Acetone or Glacial Acetic Acid | [1][2] |

| Dehydrating Agent | Acetic Anhydride | [1][2] |

| Reaction Temperature | Room temperature (amic acid formation), Reflux (cyclization) | |

| Reaction Time | 2-4 hours (amic acid formation), 1-2 hours (cyclization) | |

| Purity (after recrystallization) | >95% | [1] |

Synthesis of 4-N-Maleimidobenzoic Acid-NHS (4-NBS)

The second step involves the activation of the carboxylic acid group of 4-MBA with N-hydroxysuccinimide using a carbodiimide (B86325) coupling agent.

Experimental Protocol

-

Reaction Setup: Dissolve 4-Maleimidobenzoic acid and N-hydroxysuccinimide in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM), in a flask under an inert atmosphere (e.g., nitrogen or argon).[1][2]

-

Cooling: Cool the solution to a low temperature, typically around -15°C to 0°C, using an ice-salt or dry ice-acetone bath.[2]

-

Addition of Coupling Agent: Slowly add a solution of a coupling agent, most commonly dicyclohexylcarbodiimide (B1669883) (DCC), in the same anhydrous solvent to the cooled reaction mixture.[1][2]

-

Reaction: Stir the reaction mixture at the low temperature for a couple of hours, then allow it to warm to room temperature and continue stirring for several more hours to ensure the completion of the reaction.[2]

-

Removal of Byproduct: A precipitate of dicyclohexylurea (DCU), a byproduct of the DCC coupling, will form. Remove the DCU by filtration.

-

Isolation of 4-NBS: Concentrate the filtrate under reduced pressure to obtain the crude 4-NBS product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., THF/hexane or ethyl acetate/hexane).

Quantitative Data for 4-NBS Synthesis

| Parameter | Value | Reference |

| Reactants | ||

| 4-Maleimidobenzoic Acid | 1.0 eq | [1][2] |

| N-hydroxysuccinimide (NHS) | 1.0 - 1.2 eq | [1] |

| Dicyclohexylcarbodiimide (DCC) | 1.0 - 1.1 eq | [1][2] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | [1][2] |

| Reaction Temperature | -15°C for 2 hours, then room temperature | [2] |

| Reaction Time | 2 hours at low temperature, followed by 3 hours at room temperature | [2] |

| Yield | Approximately 83% | [2] |

| Purity (after recrystallization) | >98% | [2] |

Purification and Characterization

Purification by Recrystallization

Recrystallization is a critical step to achieve high purity of the final product. The choice of solvent is crucial; the compound should be soluble in the hot solvent and insoluble in the cold solvent.

General Procedure:

-

Dissolve the crude product in a minimal amount of a suitable hot solvent.

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

-

Further cool the solution in an ice bath to maximize crystal yield.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum.

Characterization

The purity and identity of the synthesized compounds should be confirmed by various analytical techniques.

| Analytical Technique | Expected Observations |

| Thin Layer Chromatography (TLC) | A single spot indicating a pure compound. The Rf value will depend on the eluent system used. |

| Melting Point | A sharp melting point range consistent with the literature value for the pure compound. |

| Infrared (IR) Spectroscopy | Characteristic peaks for the maleimide C=O stretching, imide C-N stretching, aromatic C=C stretching, and NHS ester C=O stretching. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | 1H and 13C NMR spectra should show the expected chemical shifts and integrations for all protons and carbons in the molecule. |

Visualized Workflows and Pathways

Synthesis Pathway of 4-N-Maleimidobenzoic Acid-NHS

Caption: Chemical synthesis pathway of 4-N-Maleimidobenzoic acid-NHS.

Experimental Workflow for Purification

Caption: General workflow for the purification of 4-NBS by recrystallization.

Safety Considerations

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

DCC is a potent skin sensitizer (B1316253) and should be handled with extreme care.

-

Anhydrous solvents are flammable and should be handled away from ignition sources.

-

Consult the Safety Data Sheets (SDS) for all chemicals used in this synthesis.

References

The A-to-Z Guide to NHS Ester Chemistry: A Technical Deep Dive for Researchers and Drug Development Professionals

A comprehensive examination of the N-hydroxysuccinimide ester reaction with primary amines, this guide provides researchers, scientists, and drug development professionals with a detailed understanding of the core mechanism, quantitative kinetics, and practical experimental protocols essential for successful bioconjugation.

N-hydroxysuccinimide (NHS) esters are a cornerstone of bioconjugation chemistry, widely employed for the modification of proteins, antibodies, and other biomolecules.[1] Their popularity stems from their ability to efficiently and selectively react with primary amines under mild, aqueous conditions to form stable amide bonds.[2][] This reaction is fundamental in various applications, including the development of antibody-drug conjugates (ADCs), fluorescent labeling for imaging, and the immobilization of proteins onto surfaces for biosensors.[1]

This technical guide delves into the intricacies of the NHS ester reaction, providing a robust framework for its application in research and drug development.

The Core Mechanism: Nucleophilic Acyl Substitution

The reaction between an NHS ester and a primary amine proceeds via a nucleophilic acyl substitution mechanism.[] The primary amine, present on the N-terminus of proteins and the side chain of lysine (B10760008) residues, acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This attack forms a transient tetrahedral intermediate, which then collapses, releasing N-hydroxysuccinimide as a leaving group and forming a stable amide bond.[]

Primary aliphatic amines are the most reactive partners for NHS esters.[4] While reactions with other nucleophiles like hydroxyl and sulfhydryl groups can occur, the resulting ester and thioester bonds are significantly less stable and can be displaced by amines.[4]

dot

References

Navigating Aqueous Environments: A Technical Guide to the Solubility and Stability of 4-N-Maleimidobenzoic Acid-NHS

For researchers, scientists, and drug development professionals, understanding the behavior of crosslinking agents in aqueous buffers is paramount for successful bioconjugation. This in-depth technical guide focuses on the critical characteristics of 4-N-Maleimidobenzoic acid N-succinimidyl ester (MBS-NHS), a heterobifunctional crosslinker widely used in the creation of antibody-drug conjugates (ADCs), immunoassays, and other protein conjugates. This guide provides a comprehensive overview of its solubility and stability, complete with experimental protocols and data presentation to aid in the design and execution of robust conjugation strategies.

The utility of 4-N-Maleimidobenzoic acid-NHS lies in its two reactive moieties: an N-hydroxysuccinimide (NHS) ester that reacts with primary amines, and a maleimide (B117702) group that specifically targets sulfhydryl groups. However, the aqueous environment essential for most biological reactions presents significant challenges to the stability of both functional groups. This guide will delve into the factors governing the solubility and stability of this crucial reagent.

Solubility of 4-N-Maleimidobenzoic Acid-NHS

The solubility of 4-N-Maleimidobenzoic acid-NHS in aqueous buffers is a critical parameter for achieving efficient conjugation. Generally, MBS-NHS is described as being slightly soluble in aqueous buffers, often necessitating the use of organic co-solvents to prepare stock solutions.

Key Considerations for Solubilizing MBS-NHS:

-

Organic Co-solvents: Due to its limited aqueous solubility, MBS-NHS is typically first dissolved in a water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. This stock solution is then added to the aqueous reaction buffer. It is crucial to minimize the final concentration of the organic solvent in the reaction mixture, as it can potentially impact protein stability and conformation.

Table 1: Qualitative Solubility of 4-N-Maleimidobenzoic Acid-NHS and Related Compounds

| Compound | Solvent | Solubility | Reference |

| 3-Maleimidobenzoic acid N-hydroxysuccinimide ester | Aqueous Buffer | Slightly soluble (may require 5-10% organic solvent) | [1] |

| 3-Maleimidobenzoic acid N-hydroxysuccinimide ester | DMSO | ≤20 mg/mL | [1] |

| 3-Maleimidobenzoic acid N-hydroxysuccinimide ester | Chloroform | 50 mg/mL | [1] |

| 3-Maleimidobenzoic acid N-hydroxysuccinimide ester | DMF | Soluble | [1] |

| 6-Maleimidohexanoic acid N-hydroxysuccinimide ester | DMF | Soluble | [2] |

Stability of 4-N-Maleimidobenzoic Acid-NHS in Aqueous Buffers

The stability of MBS-NHS in aqueous solutions is primarily dictated by the hydrolysis of its two key functional groups: the NHS ester and the maleimide ring.

NHS Ester Stability

The NHS ester moiety is susceptible to hydrolysis, a reaction that competes with the desired amidation reaction with primary amines on the target molecule. The rate of hydrolysis is highly dependent on the pH of the solution.

-

Effect of pH: The hydrolysis of NHS esters is significantly accelerated at higher pH values.[3] At neutral pH, the half-life of an NHS ester can be in the range of hours, but this drops to minutes in basic conditions.[3] This necessitates careful control of the reaction pH to balance amine reactivity with NHS ester stability. The optimal pH for the reaction of NHS esters with primary amines is typically between 7.2 and 8.5.[4]

Table 2: General Half-life of NHS Esters in Aqueous Solution

| pH | Half-life |

| 7.0 | 4 - 5 hours |

| 8.0 | 1 hour |

| 8.6 | 10 minutes |

Source: Thermo Fisher Scientific[3]

Maleimide Group Stability

The maleimide group is also susceptible to degradation in aqueous environments, primarily through two mechanisms:

-

Hydrolysis of the Maleimide Ring: The maleimide ring can undergo hydrolysis, particularly at higher pH, which renders it unreactive towards sulfhydryl groups.[4]

-

Reversibility of the Thioether Bond (Retro-Michael Reaction): The thioether bond formed upon reaction of the maleimide with a sulfhydryl group can undergo a retro-Michael reaction, leading to dissociation of the conjugate.[5][6] This can be a significant issue, especially in the presence of other thiol-containing molecules like glutathione (B108866) in biological systems.[5] The stability of the thioether linkage is influenced by the nature of the substituents on the maleimide and the thiol.[4] N-aryl maleimides have been shown to form more stable conjugates compared to N-alkyl maleimides.[4]

Caption: Degradation pathways of the maleimide group in MBS-NHS.

Experimental Protocols

To ensure the successful application of 4-N-Maleimidobenzoic acid-NHS, it is crucial to experimentally determine its solubility and stability under the specific conditions of your experiment. Below are detailed protocols that can be adapted for this purpose.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol determines the thermodynamic solubility of MBS-NHS in a given aqueous buffer.

Materials:

-

4-N-Maleimidobenzoic acid-NHS (solid)

-

Aqueous buffer of choice (e.g., Phosphate (B84403) Buffered Saline (PBS), pH 7.4)

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Microcentrifuge

-

HPLC system with a UV detector or a UV-Vis spectrophotometer

-

Calibrated analytical balance

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid MBS-NHS to a known volume of the aqueous buffer in a sealed vial. The excess solid should be clearly visible.

-

Incubate the vial in a thermostatic shaker at a controlled temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Centrifuge the saturated solution at high speed (e.g., 14,000 x g) for 15-20 minutes to pellet the undissolved solid.

-

-

Quantification:

-

Carefully collect a known volume of the supernatant.

-

Dilute the supernatant with the same aqueous buffer to a concentration within the linear range of your analytical method.

-

Analyze the concentration of MBS-NHS in the diluted supernatant using a pre-validated HPLC-UV method or by measuring its absorbance at a suitable wavelength (e.g., the absorbance maximum of the maleimide or benzoyl group) with a UV-Vis spectrophotometer. A standard curve of MBS-NHS in the same buffer should be prepared for accurate quantification.

-

-

Calculation:

-

Calculate the solubility of MBS-NHS in the buffer (e.g., in mg/mL or mM) based on the measured concentration and the dilution factor.

-

Caption: Workflow for determining the aqueous solubility of MBS-NHS.

Protocol 2: Determination of Stability (Hydrolysis Rate) by HPLC

This protocol monitors the degradation of MBS-NHS in an aqueous buffer over time using High-Performance Liquid Chromatography (HPLC).

Materials:

-

4-N-Maleimidobenzoic acid-NHS

-

Aqueous buffer of choice at a specific pH (e.g., 0.1 M phosphate buffer at pH 7.0, 7.5, 8.0, and 8.5)

-

Organic solvent for stock solution (e.g., DMSO or DMF)

-

Thermostatic incubator

-

HPLC system with a UV detector and a suitable reversed-phase column (e.g., C18)

-

Quenching solution (e.g., acidic solution like 1% trifluoroacetic acid to stop hydrolysis)

Procedure:

-

Preparation of Reaction Solution:

-

Prepare a concentrated stock solution of MBS-NHS in an appropriate organic solvent (e.g., 10 mg/mL in DMSO).

-

Add a small volume of the MBS-NHS stock solution to the pre-warmed aqueous buffer in a sealed vial to achieve the desired final concentration (e.g., 0.1-1 mg/mL). The final concentration of the organic solvent should be kept low (e.g., <5% v/v).

-

-

Incubation and Sampling:

-

Incubate the reaction solution at a constant temperature (e.g., 25 °C or 37 °C).

-

At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the hydrolysis by adding the aliquot to a vial containing the quenching solution.

-

-

HPLC Analysis:

-

Analyze the quenched samples by a stability-indicating RP-HPLC method. The method should be able to separate the intact MBS-NHS from its hydrolysis products (4-N-maleimidobenzoic acid and N-hydroxysuccinimide).

-

Monitor the peak area of the intact MBS-NHS at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the peak area of intact MBS-NHS versus time.

-

The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (k) for the hydrolysis.

-

Calculate the half-life (t½) of MBS-NHS using the equation: t½ = 0.693 / k.

-

Caption: Workflow for determining the stability of MBS-NHS by HPLC.

Conclusion

The successful use of 4-N-Maleimidobenzoic acid-NHS in bioconjugation is critically dependent on a thorough understanding of its solubility and stability in aqueous environments. While general principles for NHS esters and maleimides provide a valuable starting point, empirical determination of these parameters under specific experimental conditions is strongly recommended. By carefully controlling factors such as pH, temperature, and buffer composition, and by utilizing the experimental protocols outlined in this guide, researchers can optimize their conjugation reactions, leading to higher yields of well-defined and stable bioconjugates. This, in turn, is essential for the development of effective and reproducible protein-based therapeutics and diagnostics.

References

- 1. 3-マレイミド安息香酸 N-ヒドロキシスクシンイミドエステル crystalline | Sigma-Aldrich [sigmaaldrich.com]

- 2. 6-Maleimidohexanoic acid N-hydroxysuccinimide ester =98 ,powder 55750-63-5 [sigmaaldrich.com]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

Key Suppliers and Technical Guide for 4-N-Maleimidobenzoicacid-NHS in the USA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-N-Maleimidobenzoicacid-NHS, a heterobifunctional crosslinker crucial for advancements in bioconjugation, targeted drug delivery, and diagnostic assay development. This document outlines key suppliers in the United States, presents critical technical data, and offers detailed experimental protocols for its application.

Introduction to this compound

4-N-Maleimidobenzoicacid-N-hydroxysuccinimide ester (4-N-MB-NHS) is a crosslinking reagent featuring two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a maleimide (B117702) group. This heterobifunctional design allows for the sequential and specific covalent conjugation of molecules containing primary amines (e.g., lysine (B10760008) residues in proteins) and sulfhydryl groups (e.g., cysteine residues). The NHS ester reacts with primary amines at a pH of 7.5-8.5 to form stable amide bonds, while the maleimide group selectively reacts with sulfhydryl groups at a pH of 6.5-7.5, creating a stable thioether linkage. The rigid benzoic acid spacer minimizes premature drug release in applications like antibody-drug conjugates (ADCs).

Key Suppliers in the USA

For researchers and drug development professionals in the United States, sourcing high-purity this compound is critical. The following table summarizes key suppliers offering this reagent.

| Supplier | Website | Notes |

| MedChemExpress | --INVALID-LINK-- | Offers the compound for research use, often with detailed purity and analytical data. |

| ChemicalBook | --INVALID-LINK-- | An online platform that lists various suppliers, including those based in or distributing to the USA. |

| Ambeed | --INVALID-LINK-- | A supplier of chemical building blocks and intermediates for research and development. |

| AK Scientific, Inc. | --INVALID-LINK-- | Specializes in the supply of high-purity biochemicals and organic compounds. |

| CP Lab Safety | --INVALID-LINK-- | Provides a range of laboratory chemicals and safety equipment.[1] |

| Vulcanchem | --INVALID-LINK-- | Provides technical information and supplies of various chemical reagents. |

Physicochemical and Kinetic Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value |

| Molecular Formula | C₁₅H₁₀N₂O₆ |

| Molecular Weight | 314.25 g/mol |

| CAS Number | 64191-06-6 |

| Melting Point | 205-207 °C |

| NHS Ester Reaction pH | 7.5 - 8.5 |

| Maleimide Reaction pH | 6.5 - 7.5 |

| NHS Ester Hydrolysis Rate | <5% per hour in neutral buffers |

Applications and Experimental Data

This compound is a versatile crosslinker with significant applications in biotechnology and pharmaceutical development.

Antibody-Drug Conjugates (ADCs)

This crosslinker is instrumental in the synthesis of ADCs, where a cytotoxic drug is linked to a monoclonal antibody that targets cancer cells.

-

Example Application: Trastuzumab (an anti-HER2 antibody) conjugated to the chemotherapy drug docetaxel (B913) using this linker demonstrated 85% cytotoxicity in HER2-positive SKBR3 cells, a significant increase compared to the 30% cytotoxicity of free docetaxel.[2]

| Parameter | Value | Reference |

| Cell Line | SKBR3 (HER2-positive) | Vulcanchem Technical Note[2] |

| Cytotoxicity (ADC) | 85% | Vulcanchem Technical Note[2] |

| Cytotoxicity (Free Drug) | 30% | Vulcanchem Technical Note[2] |

Diagnostic Assays

The covalent and oriented conjugation of antibodies to reporter molecules, such as gold nanoparticles, enhances the sensitivity of diagnostic assays.

-

Example Application: In lateral flow immunoassays, the use of this linker to conjugate antibodies to gold nanoparticles improved the detection limit for prostate-specific antigen (PSA) to 0.1 ng/mL.[2]

Protein Engineering

Site-specific modification of proteins, such as PEGylation, can improve their pharmacokinetic properties.

-

Example Application: PEGylation of interferon-β using this crosslinker extended its plasma half-life from 4 to 18 hours.[2]

Experimental Protocols

The following are detailed methodologies for key applications of this compound.

Protocol for Antibody-Drug Conjugate (ADC) Synthesis

This protocol describes the conjugation of a thiol-containing cytotoxic drug to the lysine residues of an antibody.

Materials:

-

Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Thiol-containing cytotoxic drug

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.5-8.0

-

Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, 10 mM EDTA, pH 7.0

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

-

Antibody Preparation:

-

If necessary, perform a buffer exchange to transfer the antibody into the Reaction Buffer.

-

Adjust the antibody concentration to 2-10 mg/mL.

-

-

Activation of Antibody with 4-N-MB-NHS:

-

Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL immediately before use.

-

Add a 5- to 20-fold molar excess of the dissolved 4-N-MB-NHS to the antibody solution.

-

Incubate for 1-2 hours at room temperature with gentle stirring.

-

-

Removal of Excess Crosslinker:

-

Remove unreacted 4-N-MB-NHS using a desalting column (e.g., Zeba™ Spin Desalting Column) equilibrated with Conjugation Buffer.

-

-

Conjugation with Thiol-Containing Drug:

-

Dissolve the thiol-containing drug in a suitable solvent (e.g., DMSO).

-

Add a 1.5- to 5-fold molar excess of the drug to the maleimide-activated antibody.

-

Incubate for 2-4 hours at room temperature or overnight at 4°C under a nitrogen atmosphere to prevent oxidation of the thiol.

-

-

Quenching of Unreacted Maleimides:

-

Add a final concentration of 1 mM N-ethylmaleimide or cysteine to quench any unreacted maleimide groups. Incubate for 15-30 minutes at room temperature.

-

-

Purification of the ADC:

-

Purify the ADC from unconjugated drug and other reaction components using SEC or another suitable chromatography method.

-

-

Characterization:

-

Characterize the purified ADC to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Mass Spectrometry.

-

Protocol for Antibody Conjugation to Gold Nanoparticles

This protocol outlines the covalent attachment of antibodies to gold nanoparticles for use in immunoassays.

Materials:

-

Gold nanoparticles (AuNPs)

-

Antibody

-

This compound

-

Thiol-modified linker (if the antibody does not have a free cysteine)

-

Activation Buffer: 0.1 M MES, pH 6.0

-

Conjugation Buffer: 0.1 M Phosphate Buffer, pH 7.2

-

Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS

-

Storage Buffer: PBS with 0.05% Tween-20 and 0.02% Sodium Azide

Procedure:

-

Antibody Thiolation (if necessary):

-

If the antibody lacks a free cysteine, introduce a thiol group using a reagent like Traut's reagent (2-iminothiolane) or by reducing disulfide bonds with a mild reducing agent like TCEP. Purify the thiolated antibody using a desalting column.

-

-

Activation of Gold Nanoparticles:

-

This protocol assumes the use of carboxylated gold nanoparticles. Activate the carboxyl groups on the AuNPs by suspending them in Activation Buffer and adding EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS to create a reactive ester surface. Incubate for 30 minutes at room temperature.

-

Centrifuge the activated AuNPs and resuspend them in Conjugation Buffer.

-

-

Conjugation of Antibody to Activated AuNPs:

-

Add the thiolated antibody to the activated AuNP suspension.

-

Incubate for 2-4 hours at room temperature with gentle mixing.

-

-

Blocking:

-

Centrifuge the antibody-conjugated AuNPs and resuspend them in Blocking Buffer.

-

Incubate for 30 minutes at room temperature to block any remaining reactive sites on the AuNP surface.

-

-

Final Purification and Storage:

-

Centrifuge the blocked AuNP conjugates and resuspend them in Storage Buffer.

-

Store at 4°C.

-

Mandatory Visualizations

Chemical Structure and Reaction Mechanism

Caption: Reaction mechanism of this compound with amine and thiol groups.

Experimental Workflow: Antibody-Drug Conjugate (ADC) Synthesis

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Experimental Workflow: Antibody Conjugation to Gold Nanoparticles

Caption: Workflow for conjugating antibodies to gold nanoparticles.

References

A Technical Guide to Bifunctional Crosslinkers: Unraveling the Core Differences Between Heterobifunctional and Homobifunctional Reagents

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular biology and drug development, the ability to covalently link biomolecules is a cornerstone of innovation. Bifunctional crosslinkers, chemical reagents containing two reactive groups, are indispensable tools for elucidating protein-protein interactions, creating antibody-drug conjugates (ADCs), and immobilizing proteins for various applications. The choice between the two primary classes of these reagents—homobifunctional and heterobifunctional crosslinkers—is a critical decision that profoundly impacts experimental outcomes. This technical guide provides an in-depth exploration of the fundamental differences, applications, and methodologies associated with these two types of crosslinkers.

Core Principles: A Tale of Two Reactivities

The defining distinction between homobifunctional and heterobifunctional crosslinkers lies in the identity of their reactive ends.

Homobifunctional Crosslinkers: These reagents possess two identical reactive groups at either end of a spacer arm.[1] This symmetrical design dictates their use in single-step reactions, where they indiscriminately link molecules containing the same functional group.[1] For instance, an amine-reactive homobifunctional crosslinker will randomly conjugate protein subunits and any other proteins in close proximity that present accessible amine groups.[2]

Heterobifunctional Crosslinkers: In contrast, heterobifunctional crosslinkers feature two different reactive groups.[1] This inherent asymmetry allows for controlled, sequential (two-step) conjugation reactions, which significantly minimizes undesirable polymerization or self-conjugation.[1][3] This is particularly advantageous when the goal is to link two different types of molecules with high specificity.[1]

The Strategic Advantage of Controlled Conjugation

The choice between a one-step and a two-step reaction strategy is a pivotal consideration in experimental design.

Homobifunctional Crosslinkers and the One-Step Approach: The simultaneous reactivity of both ends of a homobifunctional crosslinker leads to a rapid, but often uncontrolled, crosslinking event. This can result in a heterogeneous mixture of products, including intramolecular crosslinks, and polymerization of the target molecules.[4] While this "snapshot" approach can be useful for capturing all protein interactions at a given moment, it lacks the precision required for many applications.[4]

Heterobifunctional Crosslinkers and the Two-Step Strategy: The differential reactivity of the two ends of a heterobifunctional crosslinker enables a more controlled, two-step conjugation process. In the first step, the more labile reactive group is reacted with the first protein. After removing the excess unreacted crosslinker, the second protein is introduced to react with the second, more stable reactive group.[3] This sequential approach is the cornerstone of creating well-defined bioconjugates, such as antibody-drug conjugates with a specific drug-to-antibody ratio (DAR).[5]

A Comparative Overview of Common Crosslinkers

The selection of a specific crosslinker depends on the target functional groups, the desired spacer arm length, and the specific application. The following tables summarize key quantitative data for representative homobifunctional and heterobifunctional crosslinkers.

Table 1: Homobifunctional Crosslinkers - Quantitative Data

| Crosslinker | Abbreviation | Reactive Group | Target Functional Group | Spacer Arm Length (Å) | Key Characteristics |

| Disuccinimidyl suberate | DSS | NHS ester | Primary amines | 11.4 | Membrane-permeable, widely used for protein interaction studies.[6] |

| Bis(sulfosuccinimidyl) suberate | BS3 | Sulfo-NHS ester | Primary amines | 11.4 | Water-soluble, ideal for cell surface crosslinking.[7] |

| Dithiobis(succinimidyl propionate) | DSP | NHS ester | Primary amines | 12.0 | Cleavable by reducing agents, useful for identifying interacting proteins. |

| Dimethyl pimelimidate | DMP | Imidoester | Primary amines | 9.2 | Forms amidine bonds, an alternative to NHS esters. |

| Bismaleimidohexane | BMH | Maleimide | Sulfhydryls | 16.1 | Reacts specifically with cysteine residues. |

Table 2: Heterobifunctional Crosslinkers - Quantitative Data

| Crosslinker | Abbreviation | Reactive Group 1 | Target 1 | Reactive Group 2 | Target 2 | Spacer Arm Length (Å) | Key Characteristics |

| Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | SMCC | NHS ester | Primary amines | Maleimide | Sulfhydryls | 8.3 | Non-cleavable, widely used in ADC development.[5] |

| Sulfo-Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | Sulfo-SMCC | Sulfo-NHS ester | Primary amines | Maleimide | Sulfhydryls | 8.3 | Water-soluble version of SMCC. |

| N-succinimidyl 3-(2-pyridyldithio)propionate | SPDP | NHS ester | Primary amines | Pyridyl disulfide | Sulfhydryls | 6.8 | Cleavable by reducing agents, allows for release of conjugated molecule. |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Carbodiimide | Carboxyls | - | Primary amines | 0 | "Zero-length" crosslinker, forms a direct amide bond.[8] |

| N-β-Maleimidopropyloxysuccinimide ester | BMPS | NHS ester | Primary amines | Maleimide | Sulfhydryls | 7.3 | Shorter spacer arm than SMCC. |

Visualizing the Reaction Mechanisms and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the fundamental differences in reaction pathways and a typical experimental workflow for ADC development.

References

- 1. What are the different types of crosslinking reagents? | AAT Bioquest [aatbio.com]

- 2. What Are the Specific Steps for DSS Protein Crosslinking? | MtoZ Biolabs [mtoz-biolabs.com]

- 3. benchchem.com [benchchem.com]

- 4. info.gbiosciences.com [info.gbiosciences.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]

Methodological & Application

Application Note: Synthesis of Antibody-Drug Conjugates via Maleimide-Thiol Chemistry

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells.[1][2] An ADC is composed of a monoclonal antibody (mAb) specific for a tumor-associated antigen, a highly potent small-molecule drug, and a chemical linker that connects them.[1][3] This targeted approach enhances the therapeutic window of the cytotoxic drug by maximizing its concentration at the tumor site while minimizing systemic exposure and associated off-target toxicities.[1]

The choice of linker is critical to the stability and efficacy of an ADC.[3][4] Maleimide-based linkers are widely used due to their ability to react specifically with thiol (sulfhydryl) groups under mild physiological conditions.[][6][7] The most common strategy involves the reduction of the antibody's native interchain disulfide bonds to generate free cysteine thiols, which then react with a maleimide-functionalized drug-linker complex.[3][8] This reaction, a Michael addition, forms a stable thioether bond.[][7]

This protocol details the synthesis of an ADC using a heterobifunctional linker, 4-N-Maleimidobenzoicacid-NHS (MBS), or a similar linker containing both a maleimide (B117702) group and an N-hydroxysuccinimide (NHS) ester. The synthesis follows a two-part process: (1) Activation of an amine-containing cytotoxic drug with the linker's NHS ester group to create a maleimide-activated drug payload. (2) Conjugation of this payload to a monoclonal antibody via reaction with thiol groups generated by the partial reduction of interchain disulfides.

Experimental Protocols

This protocol is divided into four main stages:

-

Antibody Reduction: Generation of free thiol groups on the antibody.

-

Drug Activation: Creation of a maleimide-functionalized drug payload.

-

Conjugation: Covalent linking of the activated drug to the antibody.

-

Purification & Characterization: Isolation of the ADC and determination of the drug-to-antibody ratio (DAR).

Part 1: Partial Reduction of Antibody Interchain Disulfides

This step uses a mild reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to cleave a controlled number of the four interchain disulfide bonds in a typical IgG1 antibody, exposing free thiol groups for conjugation.[3][8]

Materials:

-

Monoclonal Antibody (mAb) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS)

-

TCEP hydrochloride

-

Reduction Buffer: 50 mM EPPS, 50 mM NaCl, 2 mM EDTA, pH 7.5 (degassed)

-

Desalting columns (e.g., PD-10)

Procedure:

-

Prepare the antibody solution to a final concentration of 5-10 mg/mL in degassed Reduction Buffer.

-

Prepare a fresh stock solution of TCEP in the Reduction Buffer.

-

Add a 5-10 fold molar excess of TCEP to the antibody solution.[9]

-

Flush the reaction vial with an inert gas (e.g., argon or nitrogen), seal, and incubate at 37°C for 1-2 hours with gentle mixing.[10]

-

After incubation, immediately remove excess TCEP using a desalting column pre-equilibrated with degassed Reduction Buffer.

-

Collect the protein fraction and determine the concentration of the reduced antibody using a UV-Vis spectrophotometer at 280 nm. The reduced antibody should be used immediately in the conjugation step.

Part 2: Activation of Drug with this compound Linker

This procedure describes the reaction of an amine-containing drug with the NHS ester of the linker to form a maleimide-activated payload.

Materials:

-

Amine-containing cytotoxic drug

-

This compound (MBS) linker

-

Anhydrous, amine-free solvent (e.g., Dimethyl sulfoxide, DMSO, or Dimethylformamide, DMF)

-

Tertiary amine base (e.g., Diisopropylethylamine, DIPEA)

Procedure:

-

Dissolve the amine-containing drug in the anhydrous solvent.

-

Dissolve a 1.1 molar equivalent of the MBS linker in the same solvent.

-

Add the MBS solution to the drug solution.

-

Add 2-3 molar equivalents of DIPEA to the reaction mixture to act as a base.

-

Stir the reaction at room temperature for 2-4 hours, protected from light.

-

Monitor the reaction progress using an appropriate method (e.g., LC-MS) to confirm the formation of the drug-linker adduct.

-

Once complete, the maleimide-activated drug can be purified by reverse-phase HPLC if necessary, or used directly if the reaction is clean.

Part 3: Conjugation of Maleimide-Activated Drug to Reduced Antibody

This is the key step where the maleimide group on the drug-linker complex reacts with the thiol groups on the reduced antibody to form the final ADC.[9] The reaction is highly specific for thiols within a pH range of 6.5-7.5.[][7]

Materials:

-

Reduced antibody solution (from Part 1)

-

Maleimide-activated drug (from Part 2) dissolved in DMSO or DMA

-

Conjugation Buffer (same as Reduction Buffer, pH 7.5)

Procedure:

-

To the reduced antibody solution, add the maleimide-activated drug. A typical molar excess of the drug-linker is 5-10 fold over the antibody.[11]

-

Ensure the final concentration of the organic co-solvent (e.g., DMSO) is kept below 10% (v/v) to maintain antibody stability.[11]

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[9][10] The reaction should be protected from light.

-

After incubation, the reaction can be quenched by adding a 20-fold molar excess of N-acetylcysteine to react with any unreacted maleimide groups. Incubate for an additional 20 minutes.

Part 4: ADC Purification and Characterization

Purification is necessary to remove unreacted drug-linker, quenching agent, and any potential protein aggregates. Characterization focuses on confirming the integrity of the ADC and determining the average number of drugs conjugated per antibody (DAR).

Materials:

-

Crude ADC reaction mixture

-

Purification Buffer: PBS, pH 7.4

-

Size-Exclusion Chromatography (SEC) or PD-10 desalting columns

-

Hydrophobic Interaction Chromatography (HIC) system

Procedure:

-

Purification: Purify the crude ADC using a PD-10 desalting column or preparative SEC equilibrated with Purification Buffer to remove small molecule impurities.[10]

-

Aggregation Analysis: Analyze the purified ADC for aggregates using analytical SEC.

-

DAR Analysis: Determine the DAR and the distribution of different drug-loaded species (DAR0, DAR2, DAR4, etc.) using HIC-HPLC.[1][12] HIC separates ADC species based on hydrophobicity, which increases with the number of conjugated drugs. The relative peak areas correspond to the proportion of each species.

-

Mass Spectrometry: Use mass spectrometry (MS) to confirm the identity and covalent assembly of the ADC and to provide a precise measurement of the DAR.

Data Presentation

The following table summarizes the key quantitative parameters for the ADC synthesis protocol.

| Parameter | Step | Recommended Value | Purpose |

| Antibody Concentration | 1. Antibody Reduction | 5 - 10 mg/mL | Ensures efficient reaction kinetics while minimizing aggregation. |

| TCEP Molar Excess | 1. Antibody Reduction | 5 - 10 fold (over mAb) | To achieve partial reduction of interchain disulfides for a target DAR of 4. |

| Reduction Time | 1. Antibody Reduction | 1 - 2 hours | Controls the extent of disulfide bond reduction. |

| Reduction Temperature | 1. Antibody Reduction | 37 °C | Facilitates the reduction reaction. |

| Linker Molar Excess | 2. Drug Activation | 1.1 fold (over drug) | Ensures complete conversion of the drug to its activated form. |

| Drug-Linker Molar Excess | 3. Conjugation | 5 - 10 fold (over mAb) | Drives the conjugation reaction to completion.[11] |

| Conjugation pH | 3. Conjugation | 7.0 - 7.5 | Optimal pH for selective maleimide-thiol reaction.[][7] |

| Conjugation Time | 3. Conjugation | 1 - 2 hours (RT) or 16 hours (4°C) | Allows sufficient time for the Michael addition reaction.[9][10] |

| Co-Solvent Limit | 3. Conjugation | < 10% (v/v) | Prevents denaturation and aggregation of the antibody.[11] |

| Expected Average DAR | 4. Characterization | ~4 | A common target for cysteine-linked ADCs with good therapeutic index.[1] |

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the synthesis and characterization of the antibody-drug conjugate.

Caption: Workflow for ADC synthesis using maleimide-thiol chemistry.

References

- 1. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 6. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 8. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Impact of Maleimide Disubstitution on Chemical and Biological Characteristics of HER2 Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for Cysteine-Containing Peptide Conjugation using a Heterobifunctional Crosslinker

Harnessing Heterobifunctional Crosslinkers for Targeted Peptide Conjugation

Introduction

The site-specific modification of peptides is a cornerstone of modern chemical biology and drug development. Cysteine, with its unique sulfhydryl group, offers a prime target for such modifications. This document provides detailed application notes and protocols for the conjugation of a cysteine-containing peptide to an amine-containing molecule using a heterobifunctional crosslinker. For the purpose of this guide, we will focus on a crosslinker structurally analogous to the user's query, Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), a widely used reagent that contains both an N-hydroxysuccinimide (NHS) ester and a maleimide (B117702) group.[1] The NHS ester reacts with primary amines, while the maleimide group specifically targets sulfhydryl groups, enabling a controlled, stepwise conjugation process.[2]

Principle of the Reaction

The conjugation strategy involves a two-step process that leverages the distinct reactivities of the NHS ester and maleimide functionalities.[3]

-

Activation of Amine-Containing Molecule: The NHS ester end of the crosslinker reacts with a primary amine on the carrier molecule (e.g., a protein, another peptide, or a small molecule) to form a stable amide bond. This reaction is typically carried out at a pH of 7.2-8.5.[3][4]

-

Conjugation to Cysteine-Containing Peptide: The maleimide-activated carrier molecule is then introduced to the cysteine-containing peptide. The sulfhydryl group of the cysteine residue undergoes a Michael addition reaction with the maleimide group, forming a stable thioether bond.[2] This step is most efficient at a pH of 6.5-7.5.[2]

This sequential approach prevents the formation of unwanted homodimers and ensures a well-defined conjugate.[5]

Chemical Reaction Pathway

Caption: Two-step reaction for peptide conjugation using SMCC.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the conjugation of a cysteine-containing peptide to an amine-containing protein.

Materials

-

Amine-containing protein (e.g., BSA, KLH)

-

Cysteine-containing peptide (ensure high purity, >98%)[6]

-

SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) or a water-soluble analog like Sulfo-SMCC[4]

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[7]

-

Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5 (amine-free)[4]

-

Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 6.5-7.0 (amine-free)

-

Reducing Agent (optional): TCEP (Tris(2-carboxyethyl)phosphine)

-

Quenching Reagent: Cysteine or 2-mercaptoethanol (B42355)

-

Desalting columns (e.g., spin columns)

-

Purification system (e.g., HPLC, FPLC)

Protocol

Step 1: Preparation of Reagents

-

Amine-Containing Protein Solution: Prepare a 1-10 mg/mL solution of the amine-containing protein in Conjugation Buffer.

-

Cysteine-Containing Peptide Solution:

-

If the peptide has a free cysteine and no disulfide bonds, dissolve it in Reaction Buffer at a concentration of 1-5 mg/mL.

-

If the peptide may have formed disulfide dimers, it is necessary to reduce it first. Dissolve the peptide in Reaction Buffer containing a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.[8] TCEP does not need to be removed before the maleimide reaction.[2]

-

-

SMCC Stock Solution: Immediately before use, dissolve the SMCC crosslinker in anhydrous DMSO or DMF to a concentration of 10-20 mM.[7]

Step 2: Activation of the Amine-Containing Protein

-

Add a 10- to 20-fold molar excess of the SMCC stock solution to the amine-containing protein solution.[9] The optimal ratio should be determined empirically.

-

Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[9]

-

Remove the excess, unreacted crosslinker using a desalting column equilibrated with Reaction Buffer. This step is crucial to prevent the quenching of the maleimide groups in the next step.

Step 3: Conjugation of the Maleimide-Activated Protein to the Cysteine-Containing Peptide

-

Immediately add the desalted, maleimide-activated protein to the cysteine-containing peptide solution. A 1:1 to 1.5:1 molar ratio of maleimide-activated protein to peptide is recommended as a starting point.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[4]

-

To quench the reaction and cap any unreacted maleimide groups, add a quenching reagent like cysteine or 2-mercaptoethanol to a final concentration of 20-50 mM and incubate for 15-30 minutes.

Step 4: Purification of the Conjugate

-

The final conjugate can be purified from unreacted peptide and other byproducts using size-exclusion chromatography (SEC), affinity chromatography (if applicable), or reversed-phase high-performance liquid chromatography (RP-HPLC).[10]

Step 5: Characterization of the Conjugate

-

The success of the conjugation can be assessed by various methods, including:

-

SDS-PAGE: The conjugate will have a higher molecular weight than the starting protein.

-

Mass Spectrometry (MALDI-TOF or ESI-MS): Provides an accurate mass of the conjugate.

-

UV-Vis Spectroscopy: If the peptide or a label has a unique absorbance, this can be used to determine the degree of labeling.

-

Quantitative Data Summary

| Parameter | Recommended Range | Notes |

| SMCC to Amine-Molecule Molar Ratio | 10:1 to 50:1 | Higher excess for dilute protein solutions.[11] |

| NHS Ester Reaction pH | 7.2 - 8.5 | Higher pH increases hydrolysis of the NHS ester.[3] |

| NHS Ester Reaction Time | 30 - 60 minutes at RT | Can be extended to 2 hours at 4°C.[4] |

| Maleimide-Activated Protein to Peptide Molar Ratio | 1:1 to 1.5:1 | Should be optimized for the specific molecules. |

| Maleimide-Thiol Reaction pH | 6.5 - 7.5 | Above pH 7.5, maleimides can react with amines.[2] |

| Maleimide-Thiol Reaction Time | 1 - 2 hours at RT | Can be extended to overnight at 4°C.[4] |

Experimental Workflow

Caption: Experimental workflow for peptide-protein conjugation.

Troubleshooting and Considerations

-

Low Conjugation Efficiency:

-

Ensure the cysteine-containing peptide is fully reduced.

-

Verify the pH of the reaction buffers.

-

Optimize the molar ratio of the reactants.

-

Use fresh, high-quality crosslinker as it is moisture-sensitive.[11]

-

-

Precipitation: Some proteins and peptides may precipitate upon addition of the crosslinker from an organic solvent. Ensure the final concentration of the organic solvent is low (typically <10%).[11] Water-soluble crosslinkers like Sulfo-SMCC can mitigate this issue.[4]

-

Side Reactions: At pH values above 7.5, the maleimide group can react with primary amines.[12] It is important to maintain the recommended pH range for the maleimide-thiol reaction.

-

Hydrolysis: Both NHS esters and maleimides can hydrolyze in aqueous solutions. Prepare solutions fresh and proceed with the reactions promptly.[3]

By following these detailed protocols and considering the key parameters, researchers can successfully conjugate cysteine-containing peptides to a variety of amine-containing molecules for a wide range of applications in research, diagnostics, and therapeutics.

References

- 1. Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate - Wikipedia [en.wikipedia.org]

- 2. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]

- 5. jpsionline.com [jpsionline.com]

- 6. Synthesis of Peptide-Oligonucleotide Conjugates Using a Heterobifunctional Crosslinker - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. biotium.com [biotium.com]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis of Peptide‐Oligonucleotide Conjugates Using a Heterobifunctional Crosslinker-丁香实验 [biomart.cn]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. vectorlabs.com [vectorlabs.com]

Application Notes and Protocols: 4-N-Maleimidobenzoic acid-NHS in Biosensor Development

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-N-Maleimidobenzoic acid N-succinimidyl ester, often referred to as m-Maleimidobenzoyl-N-hydroxysuccinimide ester (MBS), is a heterobifunctional crosslinking agent pivotal in the covalent conjugation of biomolecules. Its utility in biosensor development is primarily due to its distinct reactive groups: an N-hydroxysuccinimide (NHS) ester and a maleimide (B117702) group. The NHS ester readily reacts with primary amines (-NH₂) found in lysine (B10760008) residues of proteins and on amine-functionalized surfaces, forming a stable amide bond. Concurrently, the maleimide group specifically targets sulfhydryl groups (-SH) present in cysteine residues, creating a durable thioether bond.

This dual reactivity allows for a controlled, two-step crosslinking process, minimizing the formation of undesirable polymers—a common issue with homobifunctional crosslinkers.[1] MBS is particularly valuable for immobilizing proteins, antibodies, or enzymes onto sensor surfaces in a defined orientation, which is crucial for ensuring the biological activity and accessibility of the biomolecule's active site. The short, rigid aromatic spacer arm of MBS, with a length of 7.3 Å, provides a defined distance between the conjugated molecules.[1][2]

Principle of Operation

The application of MBS in biosensor fabrication typically involves a two-step sequential conjugation. This strategy ensures that the crosslinker first attaches to one molecule (e.g., an antibody) via its amine groups, and then this activated molecule is introduced to a second molecule or a functionalized surface containing sulfhydryl groups.

-

Activation Step (Amine Reaction): The NHS ester of MBS reacts with primary amines on the first protein (Protein-NH₂) at a pH range of 7-9. This reaction forms a stable maleimide-activated protein intermediate.[1]

-

Conjugation Step (Sulfhydryl Reaction): The maleimide group of the activated protein then reacts with free sulfhydryl groups on a second protein or a thiol-modified sensor surface (Surface-SH) at a pH of 6.5-7.5.[1]

This process results in the covalent and stable immobilization of the biomolecule onto the sensor platform.

Visualized Workflows and Mechanisms

Chemical Reaction Pathway

The following diagram illustrates the two-step reaction mechanism of MBS for conjugating an amine-containing protein to a sulfhydryl-modified surface.

Caption: MBS crosslinking mechanism for protein immobilization.

General Experimental Workflow

This diagram outlines the general workflow for immobilizing a bioreceptor (e.g., an antibody) onto a sensor surface using MBS.

Caption: General workflow for biosensor fabrication using MBS.

Quantitative Data Summary

The efficiency of immobilization and the subsequent performance of the biosensor are highly dependent on reaction conditions. The following tables summarize key quantitative parameters for the use of MBS and similar heterobifunctional crosslinkers in biosensor development.

Table 1: Recommended Reaction Parameters for MBS Conjugation

| Parameter | Recommended Value | Notes | Reference |

| Reaction pH | |||

| NHS Ester Reaction (Amine) | 7.0 - 9.0 | Rate of NHS ester hydrolysis increases with pH. A pH of 7.2-7.5 is often used as a compromise. | [1] |

| Maleimide Reaction (Sulfhydryl) | 6.5 - 7.5 | Maleimide group is stable but can react with amines at pH > 7.5. | [1] |

| Molar Excess of MBS | 10 to 50-fold over protein | Optimal ratio depends on protein concentration and must be determined empirically. | [1][3] |

| Reaction Time | |||

| Amine Activation | 30 minutes at RT or 2 hours at 4°C | Longer incubation does not typically harm the reaction. | [4] |

| Sulfhydryl Conjugation | 1 hour at RT or 2 hours at 4°C | Reaction is usually complete within the specified time. | [5] |

| Solvent for MBS | DMSO or DMF | MBS is not water-soluble and must be dissolved in an organic solvent before adding to the aqueous reaction buffer. | [1] |

Table 2: Example Performance Data for Biosensors Using Maleimide-NHS Chemistry

| Biosensor Type | Analyte | Immobilized Bioreceptor | Achieved Limit of Detection (LOD) | Reference |

| QCM Immunosensor | Breast Cancer Cells (HER2/neu positive) | HER2/neu Antibody | 10 cells/mL | [6] |

| SPR Biosensor | Immunoglobulin G (IgG) | Protein A | 4.27 ng/mL | [7] |

| Electrochemical Immunosensor | α-fetoprotein | α-fetoprotein Antibody | Data not specified, but high sensitivity reported | General principle described[8] |

Experimental Protocols

The following protocols provide a detailed methodology for using MBS to immobilize a protein (e.g., an antibody) onto a sulfhydryl-modified sensor surface.

Materials Required

-

MBS (m-maleimidobenzoyl-N-hydroxysuccinimide ester)

-

Amine-containing protein (Protein-NH₂): e.g., antibody at 5-10 mg/mL.

-

Sulfhydryl-modified sensor surface: e.g., gold surface with a thiol self-assembled monolayer (SAM).

-

Reaction Buffers:

-

Phosphate Buffered Saline (PBS), pH 7.2-7.5.

-

Quenching Buffer: PBS containing 10-50 mM cysteine or DTT.

-

-

Organic Solvent: Anhydrous Dimethylsulfoxide (DMSO).

-

Desalting Columns: To remove excess crosslinker.

-

Blocking Buffer: e.g., 1% Bovine Serum Albumin (BSA) in PBS.

Protocol 1: Activation of Amine-Containing Protein with MBS

This protocol describes the first step of creating a maleimide-activated protein.

-

Prepare Protein Solution: Dissolve the amine-containing protein (e.g., an antibody) in the reaction buffer (PBS, pH 7.2) to a final concentration of 0.1 mM (e.g., 5 mg/mL for a 50 kDa protein or 15 mg/mL for a 150 kDa IgG).[1]

-

Prepare MBS Solution: Immediately before use, dissolve MBS in DMSO to create a 10 mM stock solution. For example, dissolve 3.14 mg of MBS in 1 mL of DMSO.[1] MBS is moisture-sensitive; ensure the reagent vial is at room temperature before opening to prevent condensation.[1]

-

Initiate Activation Reaction: Add the MBS stock solution to the protein solution to achieve a final 10-fold molar excess. For a 0.1 mM protein solution, this would mean a 1 mM final concentration of MBS. Add 100 µL of the 10 mM MBS stock per 1 mL of protein solution.[1]

-

Incubate: Allow the reaction to proceed for 30 minutes at room temperature or for 2 hours at 4°C with gentle mixing.[3]

-

Remove Excess Crosslinker: Immediately following incubation, remove non-reacted MBS using a desalting column equilibrated with the reaction buffer (PBS, pH 7.2). This step is crucial to prevent the maleimide groups from being quenched by sulfhydryl-containing molecules that might be used to stop the reaction later. The maleimide-activated protein is now ready for conjugation to a sulfhydryl-modified surface.

Protocol 2: Immobilization of Activated Protein onto a Sulfhydryl-Modified Surface

This protocol details the second step where the activated protein is covalently bound to the sensor surface.

-

Prepare Sensor Surface: Ensure the sulfhydryl-modified sensor surface is clean, dry, and ready for the reaction. If the surface has been stored, it may require a cleaning or reduction step to ensure free sulfhydryl groups are available.

-

Initiate Immobilization Reaction: Apply the desalted, maleimide-activated protein solution from Protocol 1 to the sulfhydryl-modified sensor surface. Ensure the entire surface is covered.

-

Incubate: Allow the conjugation reaction to proceed for 1 hour at room temperature or 2 hours at 4°C in a humidified chamber to prevent evaporation.[5]

-

Wash the Surface: After incubation, thoroughly wash the sensor surface with PBS to remove any non-covalently bound protein.

-

Block Non-Specific Sites: To prevent non-specific binding of other molecules during subsequent assays, incubate the sensor surface with a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes at room temperature.

-

Final Wash: Perform a final wash with PBS. The biosensor is now functionalized and ready for use in analyte detection.

Troubleshooting and Considerations

-

Low Conjugation Efficiency:

-

Inactive Sulfhydryl Groups: Ensure the sulfhydryl groups on the surface are reduced and available. Consider a pre-treatment with a reducing agent like TCEP.[1]

-

Hydrolyzed MBS: MBS is moisture-sensitive. Prepare the MBS solution immediately before use and use anhydrous DMSO.[1]

-